3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine
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Overview
Description
3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine is an organic compound featuring a pyrrolidine ring attached to a benzene ring through a sulfonyl group, with two amine groups positioned ortho to each other on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the amine groups or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Pyrrolidin-1-ylsulfonyl)benzene-1,4-diamine: Similar structure but with amine groups in the para position.
3-(Morpholin-1-ylsulfonyl)benzene-1,2-diamine: Contains a morpholine ring instead of a pyrrolidine ring.
3-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
3-(Pyrrolidin-1-ylsulfonyl)benzene-1,2-diamine is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the pyrrolidine ring also contributes to its unique steric and electronic properties .
Properties
Molecular Formula |
C10H15N3O2S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
3-pyrrolidin-1-ylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H15N3O2S/c11-8-4-3-5-9(10(8)12)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7,11-12H2 |
InChI Key |
LUFPJJHNOLLMIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2N)N |
Origin of Product |
United States |
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